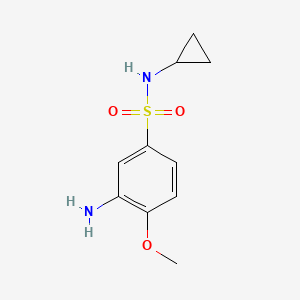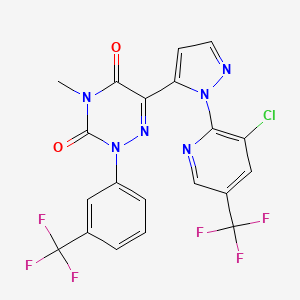![molecular formula C22H19N3O3S B2555322 3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898455-55-5](/img/structure/B2555322.png)
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a chemical compound. It’s a derivative of quinazolinone, a group of nitrogen-containing heterocyclic compounds that are prominent medicinal and pharmaceutical scaffolds . They show a wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves green chemistry methods . For instance, a related compound was synthesized mechanochemically using a choline chloride-based deep eutectic solvent as a catalyst . The synthesis took 20 minutes, and the new compound was characterized using different spectral methods .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis
Quinazolinones have been found to undergo various chemical reactions. Mechanochemical reactions can be performed solvent-free and at low temperatures due to the combination of mechanical and chemical phenomena . Reaction times are usually reduced, while the post-synthetic procedures are minimal, making the overall process faster and cleaner .Scientific Research Applications
Mitochondrial Dysfunction and Neurodegeneration
Research on complex I inhibitors, similar in structure or function to the specified compound, shows significant implications for understanding neurodegenerative diseases like Parkinson's disease. Studies have highlighted the role of these inhibitors in inducing neuro-degeneration through mitochondrial dysfunction, offering a pathway to explore therapeutic interventions and understand disease mechanisms (Kotake & Ohta, 2003).
Gastroprotective Properties
Compounds with structural similarities to the specified molecule have been investigated for their gastroprotective properties, demonstrating potential as therapeutic agents against ulcer diseases. These properties stem from their ability to enhance mucosal responses and improve the physicochemical characteristics of the mucus gel, thus protecting gastric mucosa (Slomiany et al., 1997).
Scintillation Properties
In the realm of material sciences, studies on polymethyl methacrylate-based plastic scintillators, incorporating various luminescent dyes, present an avenue for enhancing the efficiency and stability of these materials for applications in radiation detection and optical devices (Salimgareeva & Kolesov, 2005).
Antimicrobial and Plant Defence Metabolites
Research on benzoxazinoids, which share structural motifs with the specified compound, highlights their role in plant defense against biological threats and their potential as antimicrobial scaffolds. This points to possibilities for developing new antimicrobial agents based on these natural compounds (De Bruijn et al., 2018).
Environmental Remediation
The degradation of environmental pollutants using advanced oxidation processes (AOPs) is another area of interest. Studies focusing on the degradation pathways, by-products, and biotoxicity of pollutants provide insights into improving AOPs for environmental remediation efforts (Qutob et al., 2022).
Redox Mediators in Organic Pollutant Treatment
The application of redox mediators to enhance the efficiency of oxidoreductive enzymes in treating organic pollutants presents innovative strategies for wastewater treatment. This research underscores the importance of catalytic approaches in addressing the recalcitrant nature of certain pollutants (Husain & Husain, 2007).
properties
IUPAC Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-6-5-7-19(14-15)29(27,28)24-17-10-12-18(13-11-17)25-16(2)23-21-9-4-3-8-20(21)22(25)26/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYLRKSILRDNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)




![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
![[2-[(4-nitrophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2555250.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)

![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)

![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)

